Alcian Blue-tetrakis(methylpyridinium) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Alcian Blue-tetrakis(methylpyridinium) chloride is a specific type of Alcian Blue dye used in histochemical staining techniques. Histochemistry refers to the study of the chemical composition and distribution of molecules within tissues. Alcian Blue dyes, in general, have an affinity for acidic components in tissues, particularly sulfated glycosaminoglycans (GAGs) which are complex carbohydrates found in the extracellular matrix and on cell surfaces []. However, different types of Alcian Blue dyes have varying specificities for different types of sulfated GAGs.

Staining Sulfated Glycosaminoglycans

Alcian Blue-tetrakis(methylpyridinium) chloride is known for its specific staining of highly sulfated GAGs, particularly heparan sulfate []. This makes it a valuable tool for researchers studying tissues rich in these specific glycosaminoglycans, such as cartilage, mast cells, and basement membranes. The staining appears as a blue color under a light microscope, allowing researchers to visualize the distribution of these molecules within the tissue section.

One key advantage of Alcian Blue-tetrakis(methylpyridinium) chloride is its resistance to certain enzymes used in tissue processing. Specifically, it is resistant to treatment with hyaluronidase, an enzyme that degrades hyaluronic acid, another component of the extracellular matrix []. This allows researchers to differentiate between heparan sulfate and hyaluronic acid in tissue sections, which can be challenging with other Alcian Blue dyes.

Here are some additional points to consider:

- The staining protocol for Alcian Blue-tetrakis(methylpyridinium) chloride can vary depending on the specific tissue type and the desired level of sensitivity.

- Some studies have explored the use of Alcian Blue-tetrakis(methylpyridinium) chloride in conjunction with other staining techniques for a more comprehensive analysis of the tissue composition [].

Alcian Blue-tetrakis(methylpyridinium) chloride is a complex organic compound known for its vibrant blue color and significant applications in histology and biochemistry. It is a derivative of Alcian Blue, a copper phthalocyanine dye characterized by its ability to stain acidic polysaccharides, such as glycosaminoglycans found in cartilage and connective tissues. The molecular formula for Alcian Blue-tetrakis(methylpyridinium) chloride is . This compound exhibits unique properties due to the presence of four methylpyridinium groups that enhance its solubility and staining capabilities in aqueous solutions.

The physical appearance of Alcian Blue-tetrakis(methylpyridinium) chloride is typically described as greenish-black or dark bluish-violet crystals with a metallic sheen. When dissolved in water, it produces a bright greenish-blue solution, which is stable and lightfast despite the inherent instability of the solid form .

The mechanism of action of Alcian Blue-tetrakis(methylpyridinium) chloride relies on its electrostatic attraction to sulfated glycosaminoglycans, abundant within mast cell granules []. These negatively charged glycosaminoglycans bind to the positively charged dye molecules, creating a visible blue stain under a microscope. This specific interaction allows researchers to identify and differentiate mast cells from other cell types in tissue samples.

In addition, the compound's solubility in different solvents can affect its aggregation behavior, influencing its optical properties. For instance, in non-protic solvents like dimethyl sulfoxide, Alcian Blue-tetrakis(methylpyridinium) chloride does not aggregate, allowing for clearer visualization of its monomeric absorption peaks .

Alcian Blue-tetrakis(methylpyridinium) chloride exhibits notable biological activity, particularly in its interaction with DNA and RNA. Studies have demonstrated that this compound can bind selectively to G-quadruplex structures within nucleic acids, suggesting potential applications in gene regulation and therapeutic interventions . Furthermore, its ability to stain acidic mucopolysaccharides makes it valuable in histological studies for identifying tissue types and pathological conditions.

The compound's cationic nature also contributes to its effectiveness as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications .

The synthesis of Alcian Blue-tetrakis(methylpyridinium) chloride typically involves the modification of the parent Alcian Blue structure through the introduction of methylpyridinium groups. This process may include:

- Formation of Phthalocyanine Core: Starting from copper phthalocyanine or similar precursors.

- Alkylation: Introducing methylpyridinium groups via alkylation reactions.

- Purification: Isolating the product through recrystallization or chromatography to achieve high purity levels.

These methods ensure that the final product retains the desired solubility and staining properties essential for its applications .

Alcian Blue-tetrakis(methylpyridinium) chloride has diverse applications across various fields:

- Histology: Used extensively to stain acidic polysaccharides in tissue sections for microscopic examination.

- Biochemistry: Acts as a probe for studying nucleic acid interactions and structural biology.

- Photodynamic Therapy: Explored as a photosensitizer for cancer treatment due to its ability to induce cell death upon light activation.

- Research: Utilized in studies investigating molecular aggregation and binding mechanisms with biomolecules .

Research has focused on the interaction of Alcian Blue-tetrakis(methylpyridinium) chloride with various biological substrates. Notable findings include:

- Binding Mechanisms: The compound binds effectively to DNA and RNA polynucleotides, with distinct changes observed depending on the substrate type.

- G-Quadruplex Interactions: It has shown selective binding characteristics towards G-quadruplexes, highlighting its potential role in regulating gene expression .

- Stability Studies: Investigations into how solvent conditions affect its aggregation and binding properties have revealed insights into optimizing its use in biological assays .

Several compounds share similarities with Alcian Blue-tetrakis(methylpyridinium) chloride, particularly within the phthalocyanine family or other cationic dyes. Key comparisons include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alcian Blue | Copper Phthalocyanine | Stains acidic polysaccharides; orthochromatic |

| Methylene Blue | Thiazine Dye | Metachromatic; used for bacterial staining |

| Toluidine Blue | Thiazine Dye | Stains acidic tissues; more metachromatic |

| Crystal Violet | Triarylmethane Dye | Commonly used in Gram staining |

| Azure A | Thiazine Dye | Used for staining biological tissues |

Alcian Blue-tetrakis(methylpyridinium) chloride is unique due to its specific interaction with nucleic acids and enhanced solubility from methylpyridinium substitutions, setting it apart from other dyes that may not exhibit similar binding characteristics or stability under varying conditions .

Alcian Blue-tetrakis(methylpyridinium) chloride represents a specialized variant of the Alcian Blue family, characterized by its unique molecular structure and specific histochemical applications . The parent compound for this derivative is based on a copper phthalocyanine core, which serves as the fundamental scaffold for subsequent modifications [2]. The synthesis pathway typically begins with the formation of this phthalocyanine core structure, which consists of four isoindole units linked by nitrogen atoms in a macrocyclic arrangement [33].

The modification of the parent copper phthalocyanine compound involves strategic chemical transformations aimed at introducing the methylpyridinium groups that distinguish this particular Alcian Blue variant [3]. The parent compound modification process generally follows a sequential approach, beginning with the synthesis of copper phthalocyanine through the cyclotetramerization of phthalonitrile or phthalic anhydride precursors in the presence of copper salts [17]. This initial step establishes the essential macrocyclic framework that will subsequently undergo functionalization [35].

Several strategies have been developed for modifying the parent compound, with the most common approach involving the introduction of reactive functional groups at specific positions on the phthalocyanine ring [22]. These reactive sites serve as anchoring points for the subsequent attachment of methylpyridinium moieties [6]. The modification process typically employs nucleophilic substitution reactions, where leaving groups on the phthalocyanine structure are displaced by pyridine derivatives, which are later quaternized to form the methylpyridinium groups [17] [35].

Research findings indicate that the parent compound modification can be achieved through both direct and indirect pathways [15]. The direct approach involves the simultaneous formation of the phthalocyanine core and introduction of functional groups, while the indirect method entails post-synthetic modification of pre-formed phthalocyanine structures [17] [33]. The choice between these strategies depends on factors such as desired purity, yield, and scalability of the synthesis process [35].

| Modification Strategy | Key Reagents | Reaction Conditions | Advantages |

|---|---|---|---|

| Direct Synthesis | Functionalized phthalonitriles, Copper salts | High temperature (180-200°C), Inert atmosphere | Single-step process, Higher yield |

| Post-synthetic Modification | Copper phthalocyanine, Pyridine derivatives | Moderate temperature (80-120°C), Organic solvents | Better control over substitution pattern, Higher purity |

| Microwave-assisted Synthesis | Phthalonitrile, Copper salts, Pyridine | Microwave irradiation, Short reaction time | Rapid synthesis, Energy efficient |

The strategic modification of the parent compound is crucial for imparting the specific properties that make Alcian Blue-tetrakis(methylpyridinium) chloride valuable for histochemical applications, particularly its affinity for acidic polysaccharides and glycosaminoglycans in tissue samples [3] [13].

Tetramethylpyridinium Functionalization Techniques

The introduction of tetramethylpyridinium groups to the phthalocyanine core represents a critical step in the synthesis of Alcian Blue-tetrakis(methylpyridinium) chloride, directly influencing its chemical properties and histochemical performance [8]. This functionalization process involves the attachment of four methylpyridinium moieties to the peripheral positions of the phthalocyanine macrocycle, resulting in a tetracationic structure with distinctive binding characteristics [2].

Several techniques have been developed for the tetramethylpyridinium functionalization of phthalocyanines, each offering specific advantages in terms of efficiency, selectivity, and scalability [22]. The most widely employed approach involves a two-step process: initial attachment of pyridine groups followed by quaternization with methyl halides to form the methylpyridinium moieties [6] [28]. This sequential method allows for better control over the degree of substitution and positioning of the functional groups [22].

The pyridine attachment phase typically employs nucleophilic aromatic substitution reactions, where halogenated phthalocyanines react with pyridine under controlled conditions [15]. Alternative approaches include the use of pre-functionalized phthalonitrile precursors bearing pyridine groups, which are then incorporated during the cyclotetramerization reaction to form the phthalocyanine core [17] [22]. The subsequent methylation step is commonly achieved using methyl iodide or methyl bromide as alkylating agents, converting the neutral pyridine substituents into cationic methylpyridinium groups [28].

Recent advancements in functionalization techniques have explored more efficient and environmentally friendly methods [27]. Microwave-assisted synthesis has emerged as a promising approach, significantly reducing reaction times and energy consumption while maintaining high yields [22] [17]. Additionally, solid-phase synthesis strategies have been investigated, offering advantages in terms of purification simplicity and potential for automation [27].

The efficiency of tetramethylpyridinium functionalization can be influenced by various factors, including reaction temperature, solvent choice, catalyst presence, and the nature of the leaving groups on the phthalocyanine structure [15] [17]. Optimization of these parameters is essential for achieving high conversion rates and minimizing the formation of partially substituted byproducts [22].

| Functionalization Technique | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Sequential Substitution-Quaternization | Pyridine (excess), 100-120°C, followed by CH₃I, 50-70°C | 65-80% | Controlled substitution pattern |

| Pre-functionalized Precursor Method | Pyridine-substituted phthalonitriles, Cu salts, 180-200°C | 55-75% | One-pot synthesis of functionalized product |

| Microwave-assisted Quaternization | Pyridine-substituted phthalocyanine, CH₃I, microwave irradiation | 70-85% | Rapid reaction, Higher yields |

| Solid-phase Synthesis | Polymer-supported reagents, Sequential functionalization | 60-75% | Simplified purification, Reduced solvent use |

The tetramethylpyridinium functionalization imparts critical properties to Alcian Blue, particularly its water solubility and specific binding affinity for acidic polysaccharides in histochemical applications [3] [8]. The cationic nature of the methylpyridinium groups enables electrostatic interactions with negatively charged tissue components, forming the basis for its selective staining capabilities [13].

Industrial vs Laboratory-scale Production Processes

The production of Alcian Blue-tetrakis(methylpyridinium) chloride exhibits significant differences between industrial and laboratory-scale processes, reflecting distinct priorities, equipment capabilities, and economic considerations [7] [16]. Understanding these differences is crucial for optimizing synthesis protocols across various production scales [17].

At the laboratory scale, the synthesis of Alcian Blue-tetrakis(methylpyridinium) chloride typically employs batch processes with smaller reaction volumes, ranging from milliliters to a few liters [14]. Laboratory syntheses prioritize purity and precise control over reaction conditions, often utilizing specialized glassware, inert atmosphere techniques, and careful temperature regulation [17]. The focus in laboratory settings is frequently on producing small quantities of high-purity material for research purposes, with less emphasis on cost-efficiency or process scalability [14] [16].

In contrast, industrial-scale production necessitates significant modifications to accommodate larger volumes, safety considerations, and economic viability [7]. Industrial processes typically employ reactor vessels with capacities ranging from hundreds to thousands of liters, requiring robust mixing systems, enhanced heat transfer capabilities, and automated control mechanisms [16] [17]. The transition from laboratory to industrial scale involves critical engineering considerations, including heat dissipation, mass transfer efficiency, and reaction homogeneity across larger volumes [7].

A key distinction between the two scales lies in the approach to reaction optimization [16]. Laboratory processes often utilize excess reagents and extended reaction times to maximize yields, whereas industrial production must balance yield with economic factors such as reagent costs, energy consumption, and process duration [7] [17]. This balance frequently necessitates compromises that may slightly reduce yields but significantly enhance overall process efficiency and cost-effectiveness [16].

The synthesis of the phthalocyanine core represents a particularly challenging aspect of scaling up production [17]. Laboratory methods often employ high-boiling solvents like dimethylaminoethanol or quinoline, which present handling and recovery challenges at industrial scales [27]. Industrial processes have adapted by developing alternative synthetic routes using more manageable solvents or exploring solvent-free approaches such as solid-state synthesis methods [27] [17].

| Parameter | Laboratory-scale Process | Industrial-scale Process |

|---|---|---|

| Reaction Volume | 10 mL - 5 L | 100 L - 10,000 L |

| Heating Method | Oil baths, Heating mantles | Steam jackets, Heat exchangers |

| Mixing | Magnetic stirring, Mechanical stirrers | Industrial impellers, Baffled reactors |

| Purification | Column chromatography, Recrystallization | Filtration, Continuous crystallization |

| Yield Optimization | Maximizing absolute yield | Balancing yield with economic factors |

| Process Control | Manual monitoring, Simple automation | Fully automated systems, In-line analytics |

| Solvent Considerations | Purity, Reaction efficiency | Cost, Safety, Environmental impact, Recovery |

Recent developments in industrial production have focused on enhancing sustainability and reducing environmental impact [27] [34]. These efforts include the exploration of greener solvents, catalytic systems that reduce reaction temperatures, and continuous flow processes that minimize waste generation [17] [27]. Additionally, industrial-scale production has benefited from advances in process analytical technology, enabling real-time monitoring and control of reaction parameters to ensure consistent product quality [16] [34].

The scale-up from laboratory to industrial production represents a critical transition that requires careful engineering considerations and often necessitates modifications to the synthetic approach to ensure economic viability while maintaining product quality [7] [16] [17].

Chromatographic Purification Protocols

The purification of Alcian Blue-tetrakis(methylpyridinium) chloride presents significant challenges due to its complex structure, charged nature, and tendency to form aggregates in solution [10] [18]. Chromatographic techniques have emerged as essential tools for achieving the high purity levels required for histochemical applications, offering selective separation capabilities based on various molecular properties [18].

Column chromatography serves as a primary purification method, with several stationary phase options available depending on the specific impurities present [10]. Silica gel chromatography can be employed for the separation of non-polar contaminants, while ion-exchange resins are particularly effective for removing ionic impurities and partially substituted byproducts [18] [4]. The selection of appropriate mobile phases is critical, with mixtures of dichloromethane, methanol, and small amounts of acids or bases commonly used to control the elution profile of the tetracationic dye and its impurities [4] [10].

Size exclusion chromatography (SEC) offers an alternative approach that separates molecules based on their hydrodynamic volume, making it particularly valuable for removing aggregated material and oligomeric impurities [18]. For Alcian Blue-tetrakis(methylpyridinium) chloride, SEC using Sephadex or similar media with appropriate pore sizes can effectively separate the monomeric dye from larger aggregates and smaller degradation products [4] [10].

High-performance liquid chromatography (HPLC) provides enhanced resolution for the final purification stages, allowing for the separation of closely related impurities that may be difficult to remove by other methods [4]. Reverse-phase HPLC using C18 columns with carefully optimized mobile phase compositions has proven effective for achieving high purity levels [10]. The addition of ion-pairing reagents to the mobile phase can further enhance separation efficiency by modulating the interaction between the cationic dye and the stationary phase [4] [18].

| Chromatographic Method | Stationary Phase | Mobile Phase | Target Impurities | Advantages |

|---|---|---|---|---|

| Column Chromatography | Silica gel | DCM/MeOH mixtures (90:10 to 70:30) | Non-polar contaminants | Scalable, Cost-effective |

| Ion-Exchange Chromatography | DEAE-Sephacel, CM-Sephadex | Gradient of NaCl in buffer (0.01-0.5 M) | Ionic impurities, Partially substituted products | High selectivity for charged species |

| Size Exclusion Chromatography | Sephadex G-25, G-50 | Aqueous buffers, Low ionic strength | Aggregates, Oligomers | Gentle separation, Preserves structure |

| Reverse-Phase HPLC | C18 silica | Acetonitrile/Water with 0.1% TFA | Closely related structural isomers | Highest resolution, Analytical quality |

The development of effective purification protocols requires careful optimization of multiple parameters, including column dimensions, flow rates, and gradient profiles [10] [18]. For industrial-scale purification, considerations of throughput, solvent consumption, and process economics become increasingly important, often necessitating compromises between purity and process efficiency [4] [10].

Recent advances in purification technology have explored alternative approaches such as countercurrent chromatography and membrane-based separation methods [18]. These techniques offer potential advantages in terms of scalability and reduced solvent consumption, addressing some of the limitations of traditional column chromatography for large-scale purification [4] [10].

The final purification stage typically involves recrystallization or precipitation methods to remove any remaining trace impurities and achieve the crystalline form required for commercial products [10]. This step is critical for ensuring batch-to-batch consistency and meeting the stringent purity requirements for histochemical applications [18] [4].

Quality Control Parameters for Histochemical Use

The application of Alcian Blue-tetrakis(methylpyridinium) chloride in histochemical staining necessitates rigorous quality control measures to ensure consistent performance, reliable results, and reproducibility across different batches and laboratories [20] [23]. These quality control parameters encompass various aspects of the dye's physical, chemical, and functional properties, forming a comprehensive framework for assessing its suitability for histochemical applications [23].

Spectroscopic analysis serves as a fundamental quality control tool, with ultraviolet-visible (UV-Vis) spectroscopy providing critical information about the dye's purity and structural integrity [8] [25]. Pure Alcian Blue-tetrakis(methylpyridinium) chloride exhibits characteristic absorption maxima at approximately 616 nm, with specific extinction coefficients that can be used as quantitative indicators of concentration and purity [8] [2]. Deviations from the expected spectral profile may indicate the presence of impurities, degradation products, or incomplete functionalization [25].

Chromatographic purity assessment using high-performance liquid chromatography (HPLC) represents another essential quality control parameter [4] [18]. HPLC analysis can detect and quantify trace impurities, partially substituted derivatives, and degradation products that might not be apparent through spectroscopic methods alone [4]. For histochemical applications, chromatographic purity standards typically specify that the main component should constitute at least 95% of the total dye content, with strict limits on specific impurities known to affect staining performance [18] [25].

The staining efficacy of Alcian Blue-tetrakis(methylpyridinium) chloride must be validated using standardized tissue samples or reference materials [26] [29]. This functional testing involves the application of the dye to well-characterized tissue sections containing known concentrations of acidic polysaccharides, followed by quantitative assessment of staining intensity, specificity, and background levels [26]. Comparison with established reference standards allows for the detection of subtle variations in staining performance that might not be evident from chemical analysis alone [29].

| Quality Control Parameter | Analytical Method | Acceptance Criteria | Significance for Histochemical Use |

|---|---|---|---|

| Spectroscopic Purity | UV-Vis Spectroscopy | λmax = 616 ± 2 nm, A616/A280 ratio > 3.0 | Ensures correct chromophore structure and absence of major impurities |

| Chromatographic Purity | HPLC Analysis | Main peak > 95% of total area, No individual impurity > 1% | Detects trace impurities that may affect staining specificity |

| Elemental Composition | CHN Analysis, ICP-MS | C, H, N, Cu content within ±0.5% of theoretical values | Confirms correct molecular structure and metal content |

| Water Content | Karl Fischer Titration | Water content < 5% w/w | Prevents concentration variations in prepared solutions |

| Staining Performance | Standard Tissue Testing | Consistent staining of acidic mucopolysaccharides, Minimal background | Direct measure of functional performance |

| pH Sensitivity | Staining at Various pH | Specific staining at pH 2.5, Differential staining at pH 1.0 vs. 2.5 | Ensures correct selectivity for different glycosaminoglycans |

| Batch-to-Batch Consistency | Comparative Analysis | Spectral, chromatographic, and staining profiles match reference batch | Ensures reproducibility across different production batches |

The stability of Alcian Blue-tetrakis(methylpyridinium) chloride under various storage conditions represents another critical quality control parameter [20] [23]. Accelerated stability testing under defined temperature and humidity conditions can predict long-term stability and establish appropriate shelf-life specifications [23]. For histochemical applications, stability standards typically require that the dye maintain at least 95% of its original purity and staining efficacy throughout its designated shelf life [20].

Quality control for histochemical dyes also encompasses parameters related to solution preparation and performance [21] [23]. These include solubility characteristics, solution stability, pH sensitivity, and compatibility with fixatives and other staining reagents [21]. Standardized testing protocols have been developed to assess these parameters, ensuring that the dye performs consistently across different laboratory environments and staining procedures [23].

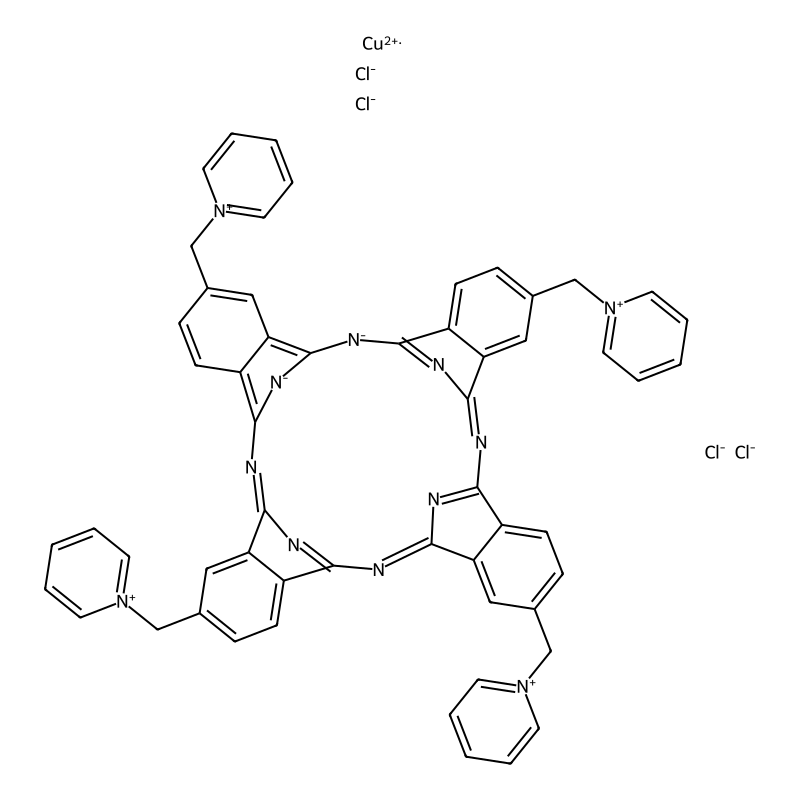

X-ray crystallographic analysis of Alcian Blue-tetrakis(methylpyridinium) chloride presents significant challenges due to the inherent complexity of the molecular structure. The compound's three-dimensional conformer generation is disallowed by standard crystallographic software due to several factors including the presence of too many atoms, unsupported copper coordination environments, unsupported atom valences, and the salt nature of the compound [1]. The molecular structure consists of a central copper phthalocyanine core coordinated with four methylpyridinium substituents and four chloride counterions, resulting in a complex supramolecular arrangement that defies conventional crystallographic analysis methods.

The compound exhibits a molecular formula of C₅₆H₄₀Cl₄CuN₁₂ with a molecular weight of 1086.3 g/mol [1]. The structural complexity arises from the nonacyclic polycyclic framework containing 73 heavy atoms and a topological polar surface area of 94.9 Ų [1]. The formal charge distribution across the molecule is neutralized through the tetrachloride counterion arrangement, with the copper center maintaining its coordination geometry within the phthalocyanine macrocycle.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅₆H₄₀Cl₄CuN₁₂ | [1] |

| Molecular Weight | 1086.3 g/mol | [1] |

| Heavy Atom Count | 73 | [1] |

| Topological Polar Surface Area | 94.9 Ų | [1] |

| Complexity Index | 1380 | [1] |

| Covalently-Bonded Units | 6 | [1] |

The inability to generate standard three-dimensional conformers necessitates alternative approaches to structural characterization, including computational modeling and spectroscopic methods to elucidate the spatial arrangement of functional groups within the molecule.

UV-Vis Spectral Profile Analysis

Ultraviolet-visible spectroscopic analysis reveals distinctive optical properties characteristic of copper phthalocyanine derivatives. The compound exhibits maximum absorption at 616 nanometers with a broad absorption range spanning 550 to 750 nanometers [2] [3] [4]. This absorption profile is typical of phthalocyanine chromophores, where the extended π-conjugation system of the macrocyclic ring contributes to the intense blue coloration.

The spectrophotometric characteristics demonstrate high molar absorbance, which facilitates precise quantitative measurements in analytical applications [5] [4]. Standard measurement protocols utilize 3% acetic acid solution at pH 2.5 as the solvent system, optimizing the stability and solubility of the compound [3] [6]. The Biological Stain Commission has established working wavelength criteria for Alcian Blue derivatives, allowing absorption maxima within the range of 605 to 634 nanometers for certified preparations [7].

| Spectroscopic Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 616 nm | [2] [3] |

| Absorption Range | 550-750 nm | [4] |

| Working Wavelength Range | 605-634 nm | [7] |

| Alternative Measurement Wavelengths | 600, 700, 750, 800 nm | [5] |

| Standard Solvent | 3% acetic acid (pH 2.5) | [3] [6] |

| Molar Absorbance | High intensity | [5] [4] |

The absorption spectrum profile enables differentiation from other Alcian Blue variants and provides a reliable method for compound identification and purity assessment. The long wavelength tail of the absorption spectrum decreases gradually, allowing for measurements at extended wavelengths when working with concentrated solutions [5].

FT-IR Vibrational Mode Assignments

Fourier-transform infrared spectroscopic analysis provides detailed information about the functional group composition and molecular vibrations within Alcian Blue-tetrakis(methylpyridinium) chloride. The infrared spectrum exhibits characteristic absorption bands attributable to the N-substituted pyridinium groups and the phthalocyanine core structure [5] [4].

The most distinctive feature in the FT-IR spectrum is a wide absorption band ranging from 3400 to 3200 cm⁻¹, which is characteristic of Alcian Blue derivatives but cannot be assigned to any specific functional group [5] [4]. This broad absorption likely arises from intermolecular interactions and the complex electronic structure of the copper phthalocyanine system.

Seven sharp absorption peaks are specifically attributable to N-substituted pyridinium vibrational modes: 1610, 1486, 1390, 1151, 1102, and 735 cm⁻¹ [5] [4]. These vibrations correspond to various stretching and bending modes of the pyridinium ring systems, including carbon-nitrogen stretching, ring deformation modes, and out-of-plane bending vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3400-3200 | Characteristic Alcian Blue absorption | Wide/broad | [5] [4] |

| 1610 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

| 1486 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

| 1390 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

| 1151 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

| 1102 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

| 735 | N-substituted pyridinium vibration | Sharp peak | [5] [4] |

The infrared spectroscopic data confirms the presence of both the phthalocyanine framework and the four methylpyridinium substituents, providing structural verification that complements other characterization methods. The spectral consistency across different sample preparations indicates stable molecular composition in the crystalline form.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Alcian Blue-tetrakis(methylpyridinium) chloride is complicated by the compound's complex ionic structure and high molecular weight. The theoretical molecular ion peak appears at m/z 1086.3, corresponding to the complete molecular formula C₅₆H₄₀Cl₄CuN₁₂ [1]. The compound carries a quadruple positive charge distributed across the four pyridinium substituents, with chloride ions serving as counterions to maintain overall charge neutrality.

The fragmentation pattern is expected to be complex due to the presence of the copper phthalocyanine core and multiple pyridinium groups. Typical fragmentation pathways for quaternary ammonium compounds include loss of chloride ions and stepwise fragmentation of the pyridinium substituents. The copper coordination within the phthalocyanine ring provides additional stability, potentially leading to retention of the metallophthalocyanine core in major fragment ions.

| Mass Spectrometric Parameter | Value | Notes |

|---|---|---|

| Molecular Ion Peak (m/z) | 1086.3 (theoretical) | Based on molecular weight |

| Base Ion Formula | C₅₆H₄₀Cl₄CuN₁₂ | Complete molecular structure |

| Charge State | Quadruple positive (+4) | Four pyridinium groups |

| Expected Fragmentation | Chloride loss, pyridinium fragmentation | Typical for quaternary ammonium |

| Core Stability | High | Copper phthalocyanine framework |

Limited experimental mass spectrometric data is available in the literature, primarily due to the technical challenges associated with ionizing and analyzing large metallophthalocyanine complexes. The compound's tendency to form supramolecular aggregates in solution further complicates mass spectrometric analysis, as these aggregates may not dissociate completely under standard ionization conditions.

Computational Modeling of Supramolecular Arrangements

Computational studies of Alcian Blue-tetrakis(methylpyridinium) chloride focus on understanding the supramolecular arrangements and binding interactions of the compound in various environments. Research has employed combined spectroscopic and computational approaches to analyze the mechanistic aspects of molecular interactions, particularly with biological substrates [8] [9].

The compound demonstrates complex aggregation behavior due to the formation of supramolecular dye-dye aggregates in aqueous solution [8] [9]. These aggregates result from π-π stacking interactions between the phthalocyanine rings and electrostatic interactions between the charged pyridinium groups. The aggregation phenomenon significantly influences the compound's binding properties and spectroscopic characteristics.

Molecular modeling studies reveal different binding modes depending on the target substrate. With ribonucleic acid polynucleotides, the compound exhibits external or groove binding as the predominant interaction mode. In contrast, with deoxyribonucleic acid, partial intercalation represents the major binding mechanism [8] [9]. The compound also demonstrates binding affinity for G-quadruplex structures, with preferential binding to anti-parallel conformations.

| Computational Parameter | Finding | Reference |

|---|---|---|

| Modeling Approach | Combined spectroscopic and computational | [8] [9] |

| Aggregation Behavior | Supramolecular dye-dye aggregates | [8] [9] |

| RNA Binding Mode | External/groove binding | [8] [9] |

| DNA Binding Mode | Partial intercalation | [8] [9] |

| G-quadruplex Interaction | Preferential anti-parallel binding | [8] [9] |

| Thermodynamic Features | Enthalpy-entropy compensation | [8] [9] |

Thermodynamic analysis of the binding systems reveals enthalpy-entropy compensation phenomena, indicating complex energetic relationships governing molecular interactions [8] [9]. The computational modeling provides insights into the structural basis for the compound's selective binding behavior and helps explain the observed differences in affinity for various biological targets.